

preliminary toxicological profile of 4-(2,6-Dichlorophenyl)-1-butene

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Compound of Interest

Compound Name: 4-(2,6-Dichlorophenyl)-1-butene

Cat. No.: B039716

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An in-depth analysis of publicly available toxicological data reveals a significant lack of information for the specific compound **4-(2,6-Dichlorophenyl)-1-butene**. To provide a preliminary toxicological profile, this guide synthesizes data from structurally similar compounds, offering an inferred hazard assessment. This approach is intended to guide researchers, scientists, and drug development professionals in initial safety considerations, emphasizing that the presented data is not from direct studies on the target compound.

The following sections detail potential toxicological endpoints, inferred from related dichlorophenyl and dichlorobutene derivatives.

Inferred Toxicological Profile

Due to the absence of direct studies on **4-(2,6-Dichlorophenyl)-1-butene**, this profile is constructed based on data from analogous structures. The primary structural motifs of concern are the dichlorinated phenyl ring and the butene chain.

Acute Toxicity

Structurally related compounds, such as dichlorobutene isomers, exhibit significant acute toxicity. For instance, cis-1,4-Dichloro-2-butene is noted to be a hazardous substance that can cause burns[1]. Another isomer, 3,4-Dichloro-1-butene, is classified as having acute oral and inhalation toxicity[2][3]. A compound with a similar core, 4-(2,6-Dichlorophenyl)but-3-en-2-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed[4].

Compound	Route of Exposure	Effect	Reference
cis-1,4-Dichloro-2-butene	Dermal, Oral	Causes burns	[1]
3,4-Dichloro-1-butene	Oral, Inhalation	Acute toxicity	[2][3]
4-(2,6-Dichlorophenyl)but-3-en-2-one	Inhalation, Dermal, Oral	Harmful	[4]

Irritation and Sensitization

The dichlorobutene and dichlorophenyl moieties suggest a potential for irritation. cis-1,4-Dichloro-2-butene is described as causing irritation[1]. Similarly, 4-(2,6-Dichlorophenyl)but-3-en-2-one is irritating to the eyes, respiratory system, and skin[4].

Compound	Effect	Reference
cis-1,4-Dichloro-2-butene	Irritant	[1]
4-(2,6-Dichlorophenyl)but-3-en-2-one	Irritating to eyes, respiratory system, and skin	[4]

Carcinogenicity and Genotoxicity

Several dichlorinated compounds have raised concerns regarding their carcinogenic and genotoxic potential. cis-1,4-Dichloro-2-butene is classified as a carcinogen by the European Union[1]. Furthermore, 3,4-Dichloro-1-butene is suspected of causing genetic defects[2]. Studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives have also indicated genotoxic potential in mammalian cells[5][6].

Compound	Finding	Reference
cis-1,4-Dichloro-2-butene	Classified as a carcinogen	[1]
3,4-Dichloro-1-butene	Suspected of causing genetic defects	[2]
2,4-Dichlorophenoxyacetic acid derivatives	Evidence of genotoxicity	[5][6]

Experimental Protocols

Given the lack of direct studies, the following are conceptual experimental protocols that would be appropriate for a preliminary toxicological assessment of **4-(2,6-Dichlorophenyl)-1-butene**, based on the concerns raised by related compounds.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)

- Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
- Methodology: A single animal is dosed with the test substance. The outcome (survival or death) determines the dose for the next animal (a lower dose after death, a higher dose after survival). This sequential process continues until the stopping criteria are met. The LD50 is then calculated using the maximum likelihood method.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.

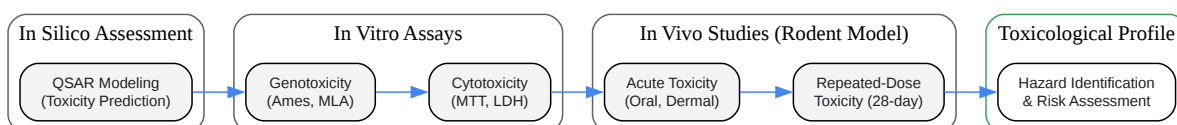
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay)

- Test System: L5178Y/TK+/- mouse lymphoma cells.
- Methodology: Cells are exposed to the test substance, with and without metabolic activation (S9 mix), for a defined period. After treatment, cells are cultured to allow for the expression of mutations at the thymidine kinase (TK) locus. Mutant colonies are selected for by their resistance to a cytotoxic analogue of thymidine (e.g., trifluorothymidine).

- **Data Analysis:** The frequency of mutant colonies in the treated cultures is compared to that in the solvent control cultures.

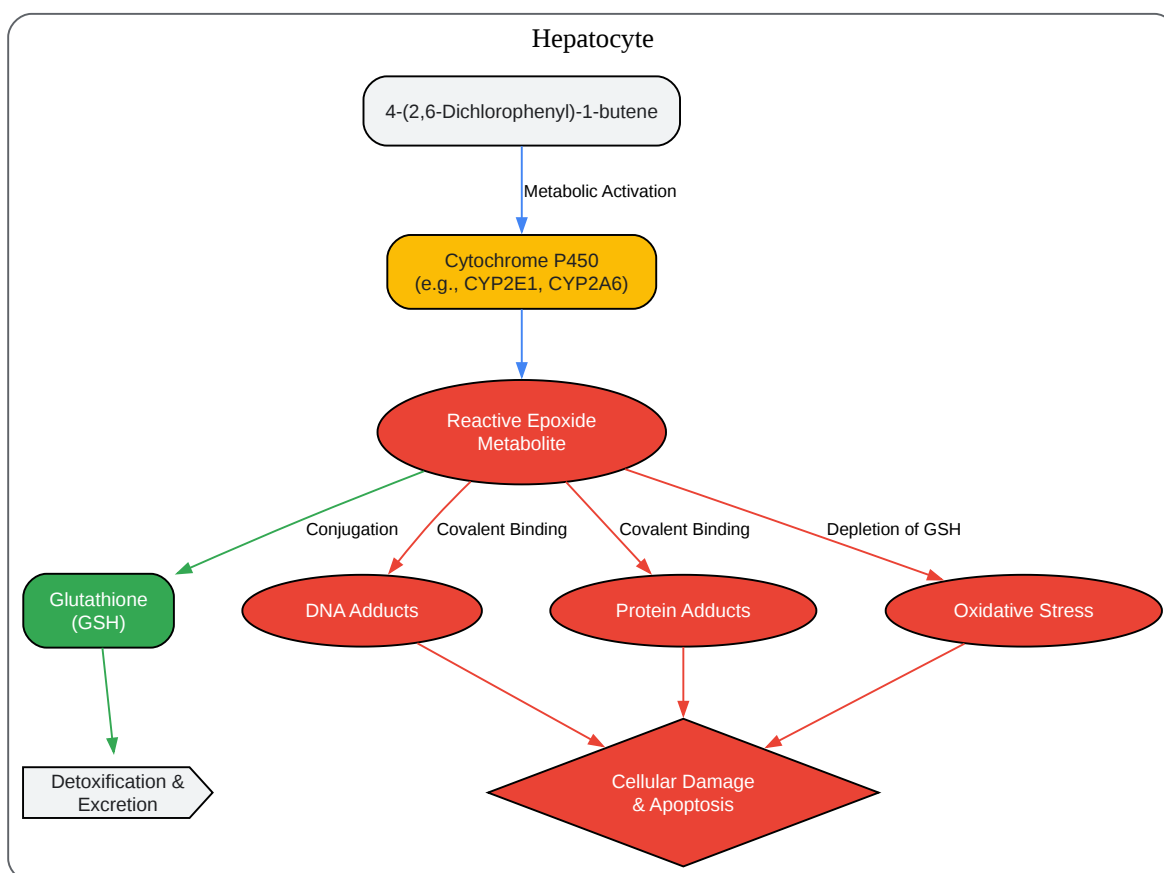
Visualizations

The following diagrams illustrate a conceptual workflow for toxicological assessment and a hypothetical signaling pathway for toxicity.



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Caption: Conceptual workflow for the toxicological assessment of a novel chemical entity.



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Caption: Hypothetical metabolic activation and toxicity pathway.

This inferred profile underscores the need for comprehensive toxicological testing of **4-(2,6-Dichlorophenyl)-1-butene** before its use in any application. The structural alerts from related compounds suggest a potential for significant toxicity.

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